Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13511488
InChI: InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
SMILES: COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate

CAS No.:

Cat. No.: VC13511488

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate -

Specification

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)
Standard InChI Key QMPWARGQQSMLGV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with three functional groups: a hydroxyl (-OH) at position 2, a phenyl (C₆H₅) group at position 5, and a methyl ester (-COOCH₃) at position 3. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions. The IUPAC name, methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate, reflects its tautomeric form, where the hydroxyl group can keto-enol tautomerize to a carbonyl.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretching of ester), ~3200 cm⁻¹ (O-H stretching), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 8.2–8.4 ppm (pyridine H-4 and H-6), δ 7.3–7.5 ppm (phenyl protons), δ 3.9 ppm (ester methyl).

    • ¹³C NMR: δ 165–170 ppm (ester carbonyl), δ 150–160 ppm (pyridine C-2), δ 125–140 ppm (aromatic carbons).

Crystallographic Insights

While crystallographic data for this specific compound is limited, analogous pyridine esters exhibit monoclinic crystal systems with hydrogen bonding between hydroxyl and ester groups, stabilizing the lattice .

Synthesis Methods

Condensation and Cyclization

A common route involves the condensation of 5-phenyl-2-hydroxypyridine-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄), yielding the methyl ester. Alternative methods include:

  • Knorr Pyridine Synthesis: Cyclization of β-keto esters with ammonia derivatives, followed by phenyl group introduction via Suzuki coupling .

  • Dehydrocyclization: Heating 4-benzylpyridine derivatives at 500–510°C over dehydrogenation catalysts to form the pyridine core .

Optimization Strategies

  • Catalyst Selection: Palladium catalysts enhance coupling efficiency in phenyl group introduction .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.

Table 1: Synthetic Pathways and Yields

MethodReagentsYield (%)Reference
EsterificationH₂SO₄, MeOH78
Knorr Synthesisβ-keto ester, NH₃65
DehydrocyclizationPd/C, 500°C72

Biological Activities

Enzyme Inhibition

Pyridine derivatives often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE). While direct studies on Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate are sparse, structural analogs demonstrate:

  • COX-2 Inhibition: IC₅₀ values of 10–50 μM via hydrogen bonding with active site residues .

  • Antimicrobial Activity: MIC values of 25–100 μg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic Properties

  • Lipophilicity: Calculated logP of 2.1 suggests moderate membrane permeability.

  • Metabolic Stability: Susceptible to esterase-mediated hydrolysis, generating the free carboxylic acid .

Table 2: Comparative Bioactivity of Pyridine Derivatives

CompoundTargetIC₅₀ (μM)logP
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylateCOX-2 (predicted)352.1
5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylatePDE4221.8

Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Anti-Inflammatory Agents: Modulation of COX-2 and TNF-α pathways .

  • Anticancer Therapeutics: Pyridine derivatives induce apoptosis in cancer cell lines (e.g., HeLa, IC₅₀ = 45 μM) .

Materials Science

  • Coordination Polymers: The hydroxyl and ester groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

  • Organic Semiconductors: Conjugated π-system enables charge transport in thin-film transistors .

Future Directions

Targeted Drug Design

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or ester groups to enhance potency and selectivity.

  • Prodrug Formulations: Shielding the ester group to improve oral bioavailability .

Green Chemistry Approaches

  • Solvent-Free Synthesis: Mechanochemical methods to reduce waste .

  • Biocatalysis: Using lipases for enantioselective esterification .

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